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Compound of Interest

1-(5-Bromopyridin-3-yl)-N-
Compound Name:
methylmethanamine

cat. No.: B1280138

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data
(NMR, IR, MS) for 1-(5-Bromopyridin-3-yl)-N-methylmethanamine, alongside generalized
experimental protocols for data acquisition. Due to the limited availability of public experimental
spectra for this specific compound, this guide utilizes predicted data to serve as a reference for
researchers.

Compound Overview

e Compound Name: 1-(5-Bromopyridin-3-yl)-N-methylmethanamine

CAS Number: 73335-64-5

Molecular Formula: C7H9BrN:2

Molecular Weight: 201.06 g/mol

Structure:

/\/ C-C--C—N-—--C/HH

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 1-(5-Bromopyridin-3-yl)-
N-methylmethanamine. These values were generated using computational models and
should be considered as estimates.

Table 1: Predicted *H NMR Data

Solvent: CDCls, Frequency: 400 MHz

Chemical Shift ()

Multiplicity Integration Assignment
ppm
8.45 d 1H Pyridine-H2
8.40 d 1H Pyridine-H6
7.70 t 1H Pyridine-H4
3.65 S 2H -CH2-N
2.40 S 3H N-CHs
1.50 (broad) S 1H N-H

Table 2: Predicted 3C NMR Data

Solvent: CDCls, Frequency: 100 MHz

Chemical Shift (8) ppm Assighment
150.5 Pyridine-C6

148.0 Pyridine-C2

138.0 Pyridine-C4

135.0 Pyridine-C3

121.0 Pyridine-C5 (C-Br)
55.0 -CH2-N

35.0 N-CHs
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Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

3300 - 3500 Medium N-H stretch (secondary amine)

2950 - 3100 Medium C-H stretch (aromatic)

2800 - 2900 Medium C-H stretch (aliphatic)

1550 - 1600 Strong (-J:N, C=C stretch (pyridine
ring)

1400 - 1450 Medium C-H bend (aliphatic)

1000 - 1100 Strong C-N stretch

600 - 800 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electrospray (ESI+)

m/z Relative Intensity (%) Assignment

201.00 95 [M+H]* (7°Br isotope)
203.00 100 [M+H]* (31Br isotope)
121.05 40 [M - Br]* Fragment

107.07 30 [M - Br - CHz2NH]* Fragment

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small

organic molecules like 1-(5-Bromopyridin-3-yl)-N-methylmethanamine.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

o Tune and match the probe for the desired nucleus (*H or 13C).
e 'H NMR Acquisition:

o Set the appropriate spectral width (e.g., -2 to 12 ppm).

o Use a 90° pulse angle.

o Set the relaxation delay (D1) to at least 1 second (or 5 times the longest T1 for quantitative
analysis).

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

e 13C NMR Acquisition:

[e]

Set the appropriate spectral width (e.g., 0 to 200 ppm).

o

Use a proton-decoupled pulse sequence.

[¢]

Set the relaxation delay (D1) to 2-5 seconds to ensure relaxation of quaternary carbons.

[¢]

Acquire a larger number of scans due to the low natural abundance of 13C (typically 1024
or more).

» Data Processing:
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[e]

Apply a Fourier transform to the Free Induction Decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[¢]

Integrate the peaks in the *H NMR spectrum.
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid or liquid sample directly onto the crystal surface.

o For solid samples, apply pressure using the ATR press to ensure good contact between
the sample and the crystal.

o Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from the atmosphere (e.g., COz, H20).

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000-400 cm™1,

» Data Processing:

o The software automatically performs a background subtraction.

o The resulting spectrum is typically displayed in terms of transmittance or absorbance.
3.3 Electrospray lonization Mass Spectrometry (ESI-MS)

e Sample Preparation:
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o Prepare a dilute solution of the compound (approximately 1-10 ug/mL) in a volatile solvent
compatible with ESI, such as methanol or acetonitrile.[1]

o A small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation
for positive ion mode analysis.[1]

o Filter the sample solution if any particulate matter is present to avoid clogging the
instrument.[1]

e Instrument Setup:

o Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate,
and drying gas temperature. These parameters are optimized for the specific analyte and
solvent system.

o Calibrate the mass analyzer using a known calibration standard.
o Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate using a syringe
pump.

o Acquire the mass spectrum over a desired m/z range (e.g., 50-500 Da). Data is typically
acquired for a few minutes to obtain an averaged spectrum.

o Data Analysis:

o ldentify the molecular ion peak ([M+H]* in positive mode). For this compound, expect to
see two major peaks for the molecular ion due to the isotopic distribution of bromine (7°Br
and 81Br, in an approximate 1:1 ratio).

o Analyze any significant fragment ions to aid in structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
organic molecule.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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